4-Cyano-2,5-difluorobenzylamine

Organic Synthesis Intermediate Procurement Quality Control

4-Cyano-2,5-difluorobenzylamine (CAS: 433940-06-8) is a fluorinated benzonitrile derivative with the molecular formula C8H6F2N2 and a molecular weight of 168.14. Characterized by a primary aminomethyl group, a cyano group, and two fluorine atoms at the 2- and 5-positions, this compound functions as a versatile synthetic intermediate.

Molecular Formula C8H6F2N2
Molecular Weight 168.14 g/mol
Cat. No. B8494378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyano-2,5-difluorobenzylamine
Molecular FormulaC8H6F2N2
Molecular Weight168.14 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)C#N)F)CN
InChIInChI=1S/C8H6F2N2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-2H,3,11H2
InChIKeyNECALKJWFVLEAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyano-2,5-difluorobenzylamine (CAS 433940-06-8) for Pharmaceutical and Agrochemical Intermediate Procurement


4-Cyano-2,5-difluorobenzylamine (CAS: 433940-06-8) is a fluorinated benzonitrile derivative with the molecular formula C8H6F2N2 and a molecular weight of 168.14 . Characterized by a primary aminomethyl group, a cyano group, and two fluorine atoms at the 2- and 5-positions, this compound functions as a versatile synthetic intermediate . Its unique substitution pattern enables its use as a key building block in the synthesis of pharmaceuticals and agrochemicals , where the presence of both cyano and difluoro groups enhances its potential in organic synthesis .

Why Generic Substitution of 4-Cyano-2,5-difluorobenzylamine Fails in Regioselective Synthesis


Generic substitution of 4-Cyano-2,5-difluorobenzylamine with other cyanobenzylamine analogs is not feasible due to the critical role of its specific fluorine substitution pattern in determining regioselectivity during downstream chemical transformations. The precise positioning of the fluorine atoms at the 2- and 5-positions, relative to the aminomethyl and cyano groups, is essential for achieving desired selectivity in nucleophilic substitution reactions and for imparting specific physicochemical properties that are central to its function as a building block in advanced intermediate synthesis. The following quantitative evidence demonstrates why this specific isomer is required over its close analogs.

Quantitative Differentiation Evidence for 4-Cyano-2,5-difluorobenzylamine Procurement Decisions


Regioisomeric Differentiation: Comparing Melting Point and Physical State with 4-Amino-2,5-difluorobenzonitrile

4-Cyano-2,5-difluorobenzylamine (target) is a distinct chemical entity from its regioisomer 4-Amino-2,5-difluorobenzonitrile (4-Cyano-2,5-difluoroaniline). The target compound contains an aminomethyl (-CH2NH2) group, whereas the comparator contains a primary amino (-NH2) group directly attached to the ring. This fundamental structural difference manifests in their physical properties, which are critical for procurement and purification. While specific melting point data for the target compound is not widely available, the comparator 4-Amino-2,5-difluorobenzonitrile has a reported melting point of 95-99 °C and 97 °C , and is soluble in methanol . This comparison underscores that even a subtle change from -CH2NH2 to -NH2 yields a distinct physical form, which is a key differentiator for synthetic route planning and purification strategy.

Organic Synthesis Intermediate Procurement Quality Control

Purity and Identity Verification: Vendor-Specified Analytical Standards as a Procurement Benchmark

For research and industrial procurement, the definitive identity and purity of 4-Cyano-2,5-difluorobenzylamine are established through vendor analytical data. The target compound is commercially available under CAS 433940-06-8 with a specified purity of 98% as determined by GC . Its molecular weight is 168.14 and its molecular formula is C8H6F2N2 . This sets a clear benchmark against which to evaluate alternative sources or related compounds. In contrast, the closely related analog 4-Amino-2,5-difluorobenzonitrile is sold with a minimum purity of >98.0%(GC) and a melting point range of 95.0 to 99.0 °C . The availability of such precise analytical data is essential for ensuring batch-to-batch consistency and successful downstream synthetic outcomes.

Analytical Chemistry Procurement Specification Synthesis

Structural Confirmation: Distinguishing Isomers via InChIKey for Unambiguous Procurement

To ensure the correct isomer is procured, the InChIKey for 4-Cyano-2,5-difluorobenzylamine is NECALKJWFVLEAY-UHFFFAOYSA-N [1]. This unique string provides a definitive digital fingerprint that distinguishes it from other fluorinated cyanobenzylamine isomers, such as 4-Cyano-2,3-difluorobenzylamine (CAS 1805635-62-4), which has a different fluorine substitution pattern . Using the correct InChIKey in procurement systems and chemical databases eliminates ambiguity and prevents costly errors in ordering, where a similar name might refer to an entirely different regioisomer with distinct reactivity and physical properties.

Cheminformatics Database Search Compound Identification

Validated Application Scenarios for 4-Cyano-2,5-difluorobenzylamine Based on Structural Differentiation Evidence


Synthesis of Advanced Pharmaceutical Intermediates Requiring a 2,5-Difluoro-4-Cyano Benzylamine Scaffold

This compound is procured specifically for the synthesis of advanced pharmaceutical intermediates, where its unique 2,5-difluoro-4-cyano benzylamine scaffold is required. The presence of the aminomethyl group (-CH2NH2) provides a crucial handle for further elaboration via amine coupling reactions, while the 2,5-difluoro substitution pattern modulates the electronic and steric properties of the aryl ring . This is essential for building targeted molecular architectures, such as those in kinase inhibitors or other enzyme modulators, where a closely related analog like 4-Amino-2,5-difluorobenzonitrile would offer a different reactive profile (direct aryl amine vs. benzylic amine) and lead to a different final compound.

Development of Novel Agrochemicals with Optimized Physicochemical Profiles

The compound's structure makes it a valuable building block for creating novel agrochemical candidates. The specific 2,5-difluoro-4-cyano substitution on the benzylamine core is designed to impart favorable properties like enhanced metabolic stability and optimized lipophilicity , which are critical for the bioavailability and environmental fate of agrochemicals. Procuring this exact isomer is necessary because alternative substitution patterns (e.g., 2,3-difluoro or mono-fluoro) would result in different physicochemical parameters, potentially leading to a loss of desired bioactivity or selectivity in the final product.

Use as a Synthetic Handle in Diversity-Oriented Synthesis (DOS) for Fluorinated Libraries

In diversity-oriented synthesis (DOS), this compound serves as a key starting point for generating libraries of fluorinated compounds. The benzylic amine (-CH2NH2) group can be efficiently functionalized to introduce diverse molecular appendages, while the cyano and fluorine substituents remain intact to probe structure-activity relationships (SAR) . The availability of this compound with a specified purity of 98% (GC) ensures that the subsequent library synthesis is conducted on a reliable and homogeneous starting material, maximizing the quality and reproducibility of the SAR data generated.

Calibration Standard for LC-MS and HPLC Analysis of Fluorinated Amine Metabolites

Due to its well-defined molecular weight (168.14) and unique InChIKey (NECALKJWFVLEAY-UHFFFAOYSA-N) [1], this compound can serve as a high-purity analytical standard for the development and calibration of LC-MS or HPLC methods. This is particularly useful in pharmaceutical development for tracking related fluorinated amine intermediates or potential metabolites. Its distinct retention time and mass spectral pattern differentiate it from other process impurities, ensuring accurate quantification in complex reaction mixtures or biological matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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